4'-(4-Nitrobenzyloxy)acetophenone
Description
4'-(4-Nitrobenzyloxy)acetophenone is an acetophenone derivative characterized by a nitrobenzyloxy substituent at the 4' position of the acetophenone core. The nitro group enhances electrophilicity, making the compound a versatile intermediate in organic synthesis, while the benzyloxy group contributes to steric effects and solubility profiles.
Properties
IUPAC Name |
1-[4-[(4-nitrophenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-11(17)13-4-8-15(9-5-13)20-10-12-2-6-14(7-3-12)16(18)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBOWULDVFKCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384233 | |
| Record name | 4'-(4-Nitrobenzyloxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205748-03-4 | |
| Record name | 4'-(4-Nitrobenzyloxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4'-(4-Nitrobenzyloxy)acetophenone is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Chemical Formula : C₁₅H₁₃N₁O₄
- Molecular Weight : 273.27 g/mol
- CAS Number : 205748-03-4
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria.
2. Antioxidant Activity
The compound has been shown to exhibit antioxidant properties, which may help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and could be beneficial in preventing chronic diseases associated with oxidative stress .
3. Cytotoxic Effects
Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated that the compound inhibited cell proliferation in various cancer models, indicating its potential as an anticancer agent .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The nitro group in the structure may interact with key enzymes involved in cellular processes, leading to inhibition of growth in microbial and cancer cells.
- Induction of Apoptosis : Studies have suggested that the compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.
- Scavenging Free Radicals : Its antioxidant properties allow it to neutralize free radicals, thereby reducing cellular damage.
Data Table: Biological Activities Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against resistant bacteria | |
| Antioxidant | Reduces oxidative stress | |
| Cytotoxic | Inhibits cancer cell proliferation |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics.
Case Study 2: Cytotoxicity in Cancer Research
In a series of experiments involving human cancer cell lines, the compound was tested for cytotoxicity using MTT assays. Results showed a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogues and their substituent differences:
Key Observations :
- The nitrobenzyloxy group in this compound introduces both steric bulk and electronic effects, distinguishing it from simpler derivatives like 4'-Nitroacetophenone .
- Compared to 3-Acetoxy-4'-nitrobenzophenone , the benzyloxy group replaces the acetoxy moiety, altering hydrolysis susceptibility and hydrogen-bonding capacity.
- Halogenated analogues (e.g., 2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone ) prioritize lipophilicity, whereas the nitrobenzyloxy group balances electronic and steric effects.
Physical and Chemical Properties
Substituents significantly influence physical properties:
Electronic Effects :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
